VX-702

Vue d'ensemble

Description

VX-702 est une petite molécule, un traitement anti-cytokine oral expérimental principalement développé pour le traitement des maladies inflammatoires, en particulier la polyarthrite rhumatoïde. Il fonctionne comme un inhibiteur hautement sélectif de la kinase de protéines activée par un mitogène p38 (MAPK), une enzyme clé impliquée dans les réponses inflammatoires .

Mécanisme D'action

VX-702 exerce ses effets en inhibant l’activité de la MAPK p38, une enzyme qui joue un rôle crucial dans la production de cytokines pro-inflammatoires telles que le facteur de nécrose tumorale alpha, l’interleukine-6 et l’interleukine-1 bêta. En bloquant l’activité de la MAPK p38, this compound réduit efficacement la production de ces cytokines, atténuant ainsi l’inflammation et ses symptômes associés .

Composés similaires :

SB203580 : Un autre inhibiteur de la MAPK p38 avec des propriétés anti-inflammatoires similaires.

BIRB 796 : Un inhibiteur de la MAPK p38 très puissant utilisé dans diverses études de recherche.

SCIO-469 : Un inhibiteur sélectif de la MAPK p38 étudié pour son potentiel thérapeutique dans les maladies inflammatoires.

Comparaison : this compound se distingue par sa forte sélectivité pour la MAPK p38 et son potentiel d’administration orale. Contrairement à certains autres inhibiteurs, this compound a montré des résultats prometteurs dans les essais cliniques pour la polyarthrite rhumatoïde, ce qui en fait un candidat unique pour un développement ultérieur .

Analyse Biochimique

Biochemical Properties

VX-702 plays a significant role in biochemical reactions, particularly in the inhibition of the p38 MAP kinase . This kinase is a part of the mitogen-activated protein kinase family, which is involved in cellular responses to cytokines and stress . This compound interacts with this kinase, inhibiting its function . This interaction is crucial in the regulation of pro-inflammatory cytokines such as TNF-alpha, IL-6, and IL-1-beta .

Cellular Effects

The effects of this compound on cells are primarily related to its anti-inflammatory properties. It has been shown to effectively inhibit the production of pro-inflammatory cytokines in leukemic monocyte/macrophage cells . This inhibition can lead to a decrease in inflammation and potentially alleviate symptoms in conditions such as rheumatoid arthritis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the p38 MAP kinase, thereby inhibiting its function . This inhibition effectively reduces the production of pro-inflammatory cytokines such as TNF-alpha, IL-6, and IL-1-beta . This mechanism of action is crucial in the potential therapeutic applications of this compound.

Temporal Effects in Laboratory Settings

While specific long-term effects of this compound in laboratory settings are not extensively documented, it has been observed that the compound shows good tolerability with three months of treatment .

Dosage Effects in Animal Models

In animal models of collagen-induced arthritis, it was found that a dosage of 0.1 mg/kg of this compound administered twice daily was equivalent in effect to a commonly used therapy for rheumatoid arthritis . Furthermore, a dosage of 5 mg/kg of this compound administered twice daily was found to be equivalent to a dose of 10 mg/kg of prednisolone administered once daily .

Metabolic Pathways

The specific metabolic pathways involving this compound are not extensively documented. Given its role as a p38 MAP kinase inhibitor, it is likely involved in the MAP kinase signaling pathway .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not extensively documented. Given its molecular mechanism of action, it is likely that it is transported to sites where the p38 MAP kinase is present .

Subcellular Localization

The subcellular localization of this compound is not extensively documented. Given its role as a p38 MAP kinase inhibitor, it is likely localized to areas within the cell where this kinase is present .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de VX-702 implique plusieurs étapes, à commencer par la préparation de la structure de base, qui comprend un cycle pyridine substitué par divers groupes fonctionnels. Les étapes clés impliquent :

Formation du cycle pyridine : Cela est généralement réalisé par des réactions de cyclisation.

Introduction d’atomes de fluor : La fluoration est réalisée à l’aide de réactifs comme le trifluorure de diéthylaminosulfur (DAST).

Formation de la liaison amide : Cette étape implique des réactions de couplage utilisant des réactifs tels que les carbodiimides.

Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires, mais est optimisée pour la production à grande échelle. Cela comprend :

Optimisation des conditions réactionnelles : Assurer un rendement et une pureté élevés.

Utilisation de réacteurs à flux continu : Pour un meilleur contrôle des paramètres réactionnels.

Techniques de purification : Telles que la cristallisation et la chromatographie pour atteindre les niveaux de pureté souhaités

Analyse Des Réactions Chimiques

Types de réactions : VX-702 subit plusieurs types de réactions chimiques, notamment :

Réduction : Élimination d’atomes d’oxygène ou addition d’atomes d’hydrogène, généralement à l’aide d’agents réducteurs comme le borohydrure de sodium.

Substitution : Remplacement d’un groupe fonctionnel par un autre, souvent à l’aide de réactifs nucléophiles ou électrophile.

Réactifs et conditions courantes :

Agents oxydants : Peroxyde d’hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d’aluminium.

Réactifs de substitution : Agents halogénants comme le chlorure de thionyle, nucléophiles comme les amines.

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour des études ou des applications ultérieures .

4. Applications de la recherche scientifique

This compound a une large gamme d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier l’inhibition de la MAPK p38 et ses effets sur diverses voies biochimiques.

Biologie : Investigé pour son rôle dans la modulation des réponses inflammatoires dans des modèles cellulaires et animaux.

Médecine : Exploré comme un agent thérapeutique potentiel pour le traitement des maladies inflammatoires comme la polyarthrite rhumatoïde et la maladie coronarienne.

Industrie : Utilisé dans le développement de nouveaux médicaments anti-inflammatoires et comme composé de référence dans la découverte de médicaments

Applications De Recherche Scientifique

VX-702 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of p38 MAPK and its effects on various biochemical pathways.

Biology: Investigated for its role in modulating inflammatory responses in cellular and animal models.

Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases like rheumatoid arthritis and coronary artery disease.

Industry: Used in the development of new anti-inflammatory drugs and as a reference compound in drug discovery

Comparaison Avec Des Composés Similaires

SB203580: Another p38 MAPK inhibitor with similar anti-inflammatory properties.

BIRB 796: A highly potent p38 MAPK inhibitor used in various research studies.

SCIO-469: A selective p38 MAPK inhibitor investigated for its therapeutic potential in inflammatory diseases.

Comparison: VX-702 stands out due to its high selectivity for p38 MAPK and its potential for oral administration. Unlike some other inhibitors, this compound has shown promising results in clinical trials for rheumatoid arthritis, making it a unique candidate for further development .

Propriétés

IUPAC Name |

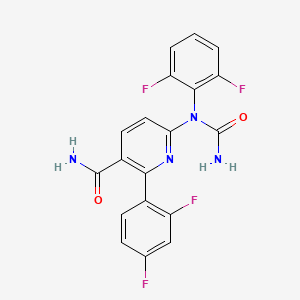

6-(N-carbamoyl-2,6-difluoroanilino)-2-(2,4-difluorophenyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12F4N4O2/c20-9-4-5-10(14(23)8-9)16-11(18(24)28)6-7-15(26-16)27(19(25)29)17-12(21)2-1-3-13(17)22/h1-8H,(H2,24,28)(H2,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSRKRZDBHOFAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)N(C2=NC(=C(C=C2)C(=O)N)C3=C(C=C(C=C3)F)F)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12F4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50963974 | |

| Record name | 2-(2,4-Difluorophenyl)-6-{(2,6-difluorophenyl)[hydroxy(imino)methyl]amino}pyridine-3-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

This p38 MAP kinase inhibitor effectively inhibits LPS-stimulated TNF|[alpha]|, IL-6 and IL-1|[beta]| production. | |

| Record name | VX-702 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05470 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

479543-46-9, 745833-23-2 | |

| Record name | VX 702 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479543469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VX-702 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0745833232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VX-702 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05470 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-(2,4-Difluorophenyl)-6-{(2,6-difluorophenyl)[hydroxy(imino)methyl]amino}pyridine-3-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VX-702 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VX-702 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/527E7SK68P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: VX-702 functions as a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK), particularly the p38α isoform. [, ] This interaction disrupts downstream signaling pathways responsible for the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). [] By inhibiting p38 MAPK, this compound aims to suppress the inflammatory cascade. []

ANone: Unfortunately, specific details like the molecular formula, weight, and spectroscopic data for this compound are not readily available in the provided research papers. These details are often considered proprietary information by pharmaceutical companies.

A: While this compound demonstrated an ability to reduce biomarkers of inflammation in the short term, its clinical efficacy in treating rheumatoid arthritis was deemed modest in two double-blind, placebo-controlled studies. [] Response rates, measured using the American College of Rheumatology criteria (ACR20), did not achieve statistical significance at the highest doses tested. [] This suggests that p38 MAPK inhibition alone might not provide sufficient long-term suppression of chronic inflammation in this disease. []

ANone: The provided research papers do not discuss clinical trial results for this compound in the context of ACS. Therefore, we cannot draw any conclusions about its efficacy in treating this condition.

A: Research indicates that this compound does not significantly interfere with platelet aggregation, even when induced by agonists like thrombin, collagen, or U46619. [] This suggests that, unlike aspirin, this compound's inhibition of p38 MAPK does not significantly impact thromboxane production in platelets, and therefore, might not increase the risk of bleeding. []

A: Studies show that adding this compound to platelets stored in cold or thermocycled conditions for extended periods (14 days) improves various in vitro parameters and enhances their circulation in a mouse model. [] this compound reduced the expression of activation and apoptosis markers, improved mitochondrial function, and mitigated lactate accumulation. [, ] This suggests a potential for this compound to improve the quality and efficacy of platelets stored under these challenging conditions.

A: Research using a bleomycin-induced lung fibrosis model in mice suggests that MKP1, a phosphatase that dephosphorylates p38α, plays a crucial role in fibrosis resolution. [] Fibroblast-specific deletion of MKP1 hampered the spontaneous resolution of fibrosis, but this was restored by treating the mice with the p38α inhibitor this compound. [] This implies that inhibiting p38α with this compound can promote fibrosis resolution, at least in this specific context.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.